![molecular formula C12H19N B14473983 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene CAS No. 67625-88-1](/img/structure/B14473983.png)
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dimethyl-2-azaspiro[55]undeca-1,8-diene is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into the spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene typically involves the condensation of specific precursors under controlled conditions. One common method involves the condensation of 4-(p-methoxyphenyl)-2-methylbutan-2-ol with nitriles in the presence of concentrated sulfuric acid . This reaction leads to the formation of the spirocyclic structure with the desired azaspiro configuration.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and various substituted azaspiro compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mecanismo De Acción
The mechanism by which 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could interact with enzymes, receptors, or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound has an oxygen atom in the spiro ring, which can lead to different chemical properties and reactivity.
1,3-dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in the spiro ring, offering a different set of chemical behaviors.
1,3-oxathiane derivatives: These derivatives exhibit unique stereochemistry and reactivity due to the presence of oxygen and sulfur atoms.
Uniqueness
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene is unique due to its specific azaspiro structure with two methyl groups at positions 8 and 9. This configuration imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
67625-88-1 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
9,10-dimethyl-2-azaspiro[5.5]undeca-1,9-diene |
InChI |
InChI=1S/C12H19N/c1-10-4-6-12(8-11(10)2)5-3-7-13-9-12/h9H,3-8H2,1-2H3 |
Clave InChI |
UCAOKLXNMRAJBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC2(CCCN=C2)CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



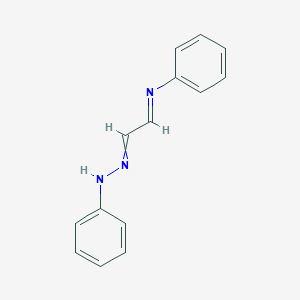
![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)

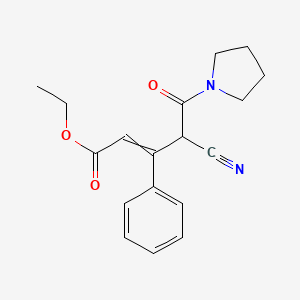
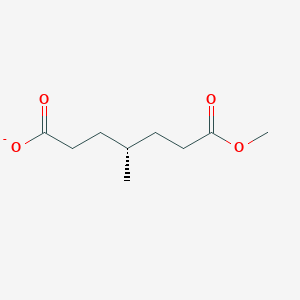
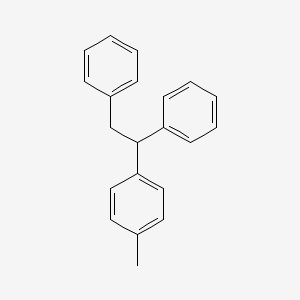
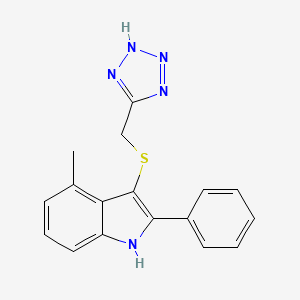
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
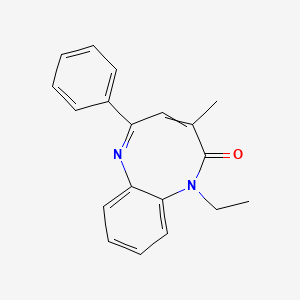
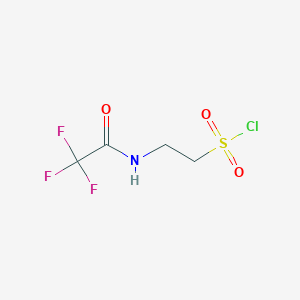
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
